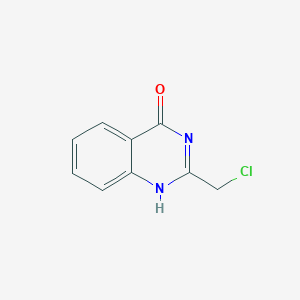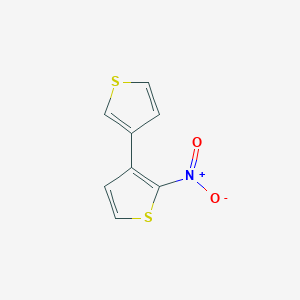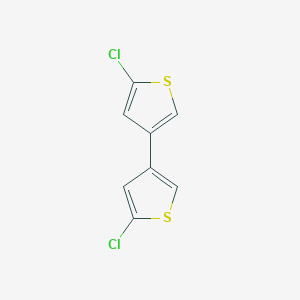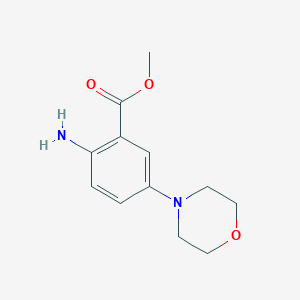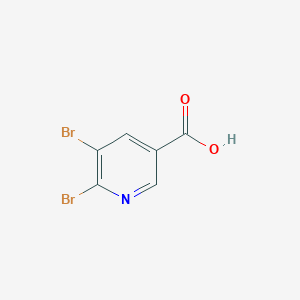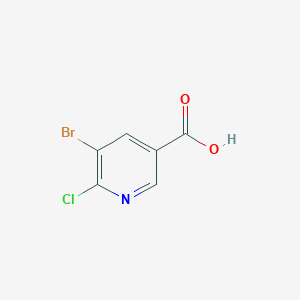![molecular formula C10H8Cl2N4OS B186825 1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea CAS No. 61516-60-7](/img/structure/B186825.png)
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMTU and belongs to the class of urea derivatives.
Mécanisme D'action
The mechanism of action of DMTU is primarily based on its ability to release NO. NO is a potent vasodilator that can increase blood flow and oxygen supply to tissues. DMTU can also act as an antioxidant and protect cells from oxidative stress.
Effets Biochimiques Et Physiologiques
DMTU has been shown to have several biochemical and physiological effects. It can improve blood flow and oxygen supply to tissues, reduce inflammation, and protect cells from oxidative stress. DMTU can also enhance the immune response and improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using DMTU in lab experiments is its ability to release NO, which can mimic the physiological conditions in the body. DMTU is also relatively stable and can be easily synthesized. However, one of the limitations of using DMTU is its potential toxicity at higher concentrations.
Orientations Futures
There are several potential future directions for research on DMTU. One of the significant areas of research is its use in the treatment of cardiovascular diseases. DMTU can improve blood flow and oxygen supply to tissues, which can be beneficial in the treatment of ischemic heart disease. Other potential future directions include its use in the treatment of inflammatory diseases and as a wound healing agent.
Conclusion:
In conclusion, DMTU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to release NO and act as an antioxidant makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of DMTU involves the reaction of 3,4-dichloroaniline with 5-methyl-[1,3,4]thiadiazol-2-amine in the presence of a suitable reagent. The resulting product is then treated with urea to obtain the final compound, DMTU. The synthesis of DMTU is a straightforward process, and the yield of the product is generally high.
Applications De Recherche Scientifique
DMTU has been extensively studied for its potential applications in various fields of science. One of the significant areas of research is its use as a nitric oxide (NO) donor. DMTU can release NO, which is an important signaling molecule that plays a crucial role in various physiological processes.
Propriétés
Numéro CAS |
61516-60-7 |
|---|---|
Nom du produit |
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea |
Formule moléculaire |
C10H8Cl2N4OS |
Poids moléculaire |
303.17 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C10H8Cl2N4OS/c1-5-15-16-10(18-5)14-9(17)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H2,13,14,16,17) |
Clé InChI |
KKCIUUSCUVLEQK-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



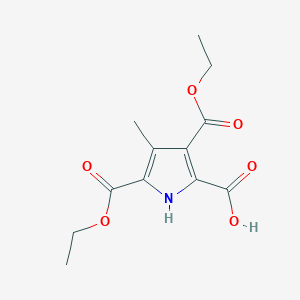
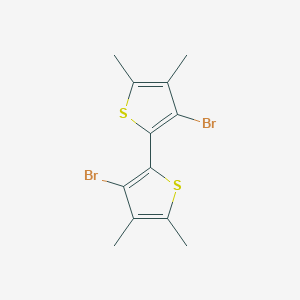
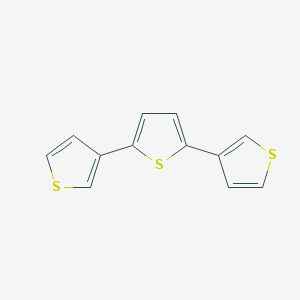
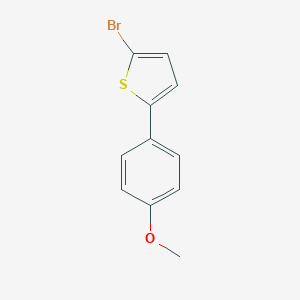

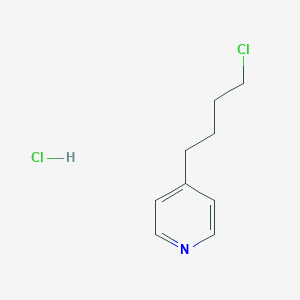
![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

